N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having applications in treating neurodegenerative diseases and other conditions. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and a p-tolyl group. Its molecular formula is C18H17ClN4O, and it possesses notable physicochemical properties that influence its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolopyrimidine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 0.09 ± 0.0085 | |
A549 | 0.03 ± 0.0056 | |
Colo-205 | 0.01 ± 0.074 | |
A2780 | 0.12 ± 0.064 | |
RFX 393 | 11.70 (compound 6s ) |
The compound showed potent growth inhibition across multiple cell lines, indicating its potential as an effective anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in relation to Alzheimer's disease. Studies indicate that derivatives of pyrazolo-pyrimidines may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated against various bacterial strains. However, results have shown limited effectiveness at certain concentrations.
Table 2: Antimicrobial Activity Data
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | Not detected | |
S. aureus | Not detected | |
K. pneumoniae | Not detected | |
A. baumannii | Not detected |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in clinical settings:
- Anticancer Study : In vitro studies demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest at the G0–G1 phase .
- Neuroprotective Study : Research conducted on neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJIGROHXFBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.